Ibuterol Ibuterol
Brand Name: Vulcanchem
CAS No.: 53034-85-8
VCID: VC1712914
InChI: InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3
SMILES: CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C
Molecular Formula: C20H31NO5
Molecular Weight: 365.5 g/mol

Ibuterol

CAS No.: 53034-85-8

Cat. No.: VC1712914

Molecular Formula: C20H31NO5

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Ibuterol - 53034-85-8

Specification

CAS No. 53034-85-8
Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
IUPAC Name [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate
Standard InChI InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3
Standard InChI Key WKHOPHIMYDJVSA-UHFFFAOYSA-N
SMILES CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C
Canonical SMILES CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C

Introduction

Chemical Information and Structure

Salbutamol/Albuterol is classified as a short-acting, selective beta2-adrenergic receptor agonist. Its chemical formula is C₁₃H₂₁NO₃ with a molar mass of 239.315 g/mol . The compound exists as a racemic mixture of R and S enantiomers, with the R-enantiomer being primarily responsible for the therapeutic effects .

Chemical Structure Properties

PropertyValue
Chemical FormulaC₁₃H₂₁NO₃
Molar Mass239.315 g/mol
IUPAC Name4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
ChiralityRacemic mixture
Active EnantiomerR-form (100-150 times more active than S-form)

The molecule contains a tertiary butyl group that enhances its selectivity for beta-2 receptors compared to beta-1 receptors, making it more specific for bronchial smooth muscles rather than cardiac tissue .

Pharmacological Properties

Mechanism of Action

Salbutamol acts primarily on beta-2 adrenergic receptors in bronchial smooth muscle. When it binds to these receptors, it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP) . This biochemical cascade leads to:

  • Activation of protein kinase A

  • Inhibition of myosin phosphorylation

  • Lowering of intracellular calcium ion concentrations

  • Relaxation of bronchial smooth muscles

This mechanism produces bronchodilation throughout the entire respiratory tract, from the trachea to the terminal bronchioles .

Pharmacokinetic Profile

ParameterValue
Onset of Action< 15 min (inhalation), < 30 min (oral)
Duration of Action3-6 hours (inhalation), ≤ 8 hours (oral)
Elimination Half-life3.8-6 hours (inhalation), 5-7.2 hours (oral)
MetabolismLiver
ExcretionKidney
Protein BindingData not provided in search results

The medication is primarily metabolized in the liver and is excreted through the kidneys, either directly or as a 4'-O-sulfate metabolite .

Therapeutic Applications

Primary Indications

Salbutamol is indicated for multiple respiratory conditions including:

  • Asthma, including acute asthma attacks

  • Exercise-induced bronchoconstriction

  • Chronic obstructive pulmonary disease (COPD)

  • Chronic bronchitis

  • Other chronic bronchopulmonary disorders where bronchospasm is a complicating factor

Administration Routes

The medication can be administered through multiple routes:

Administration RouteApplications
InhalationPrimary delivery method for acute bronchospasm relief
Oral (tablets/solution)Maintenance therapy
Intravenous solutionSevere acute cases in hospital settings
NebulizerFor patients unable to use inhalers effectively

Inhalation delivery is preferred for most applications due to its rapid onset and reduced systemic side effects .

Clinical Efficacy and Comparative Studies

Controlled clinical trials have demonstrated that Salbutamol has greater effects on the respiratory tract compared to isoproterenol at comparable doses, while producing fewer cardiovascular effects . This improved therapeutic index is attributed to its greater selectivity for beta-2 receptors over beta-1 receptors, with studies showing it is approximately 29 times more selective for pulmonary receptors versus cardiac receptors .

A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation administration, establishing its value as a rescue medication for acute bronchospasm .

Stereochemistry and Enantiomeric Significance

Enantiomeric Properties

Salbutamol is sold as a racemic mixture of R and S enantiomers. Research has established that:

  • The R-(−)-enantiomer has approximately 100-150 times greater affinity for beta-2 receptors than the S-enantiomer

  • The R-form is responsible for the bronchodilation effects

  • The S-enantiomer has been associated with certain toxic effects and may increase bronchial reactivity

  • The S-enantiomer is metabolized more slowly, which can lead to its accumulation in the lungs

Historical Development and Market Significance

Salbutamol was patented in 1966 in Britain by Allen and Hanburys (a pharmaceutical company dating back to the early 18th century, later incorporated into GlaxoSmithKline) . It became commercially available in the UK in 1969 and was approved for medical use in the United States in 1982 .

By 2022, it had become the seventh most commonly prescribed medication in the United States, with more than 59 million prescriptions . It is included on the World Health Organization's List of Essential Medicines, highlighting its critical importance in healthcare systems globally .

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